3-Hydroxy-3-propylpentanedioic acid

Description

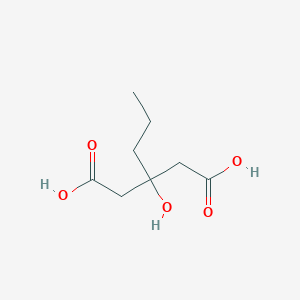

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-propylpentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-2-3-8(13,4-6(9)10)5-7(11)12/h13H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAWXSMRRDXBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 3 Propylpentanedioic Acid

Chemical Synthesis Pathways to 3-Hydroxy-3-propylpentanedioic Acid

The construction of this compound can be envisioned through several established synthetic strategies that are adept at forming tertiary alcohols and dicarboxylic acids. Two prominent and plausible methods include the Reformatsky reaction and the Grignard reaction.

A logical synthetic approach would involve the Reformatsky reaction , which is known for generating β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal. iitk.ac.inthermofisher.combyjus.comwikipedia.orglibretexts.org For the synthesis of this compound, the reaction would likely commence with pentan-3-one. This ketone would be treated with a zinc enolate of an α-haloacetic acid ester, such as ethyl bromoacetate. The resulting organozinc reagent, less reactive than a Grignard reagent, would add to the ketone's carbonyl group. wikipedia.orglibretexts.org Subsequent acidic workup would yield the β-hydroxy ester. The final step would involve the hydrolysis of the ester groups to the corresponding carboxylic acids, thus forming the target molecule.

Alternatively, a Grignard reaction offers another viable route. This would likely involve a precursor such as diethyl 2-ketoglutarate. nih.gov The Grignard reagent, in this case, propylmagnesium bromide, would be added to the ketone functional group of the diethyl 2-ketoglutarate. libretexts.orgmasterorganicchemistry.com This nucleophilic addition would form the tertiary alcohol. Following the Grignard reaction, hydrolysis of the two ester groups under acidic or basic conditions would yield this compound. Careful control of the reaction conditions would be necessary to favor the addition to the ketone over the ester functionalities.

Formation of this compound via Oxidative Cleavage Reactions

The formation of dicarboxylic acids through the oxidative cleavage of carbon-carbon double bonds is a well-established transformation in organic synthesis. libretexts.orglibretexts.org This process can be achieved using strong oxidizing agents. It is conceivable that this compound could be formed from the oxidative cleavage of a larger, specifically substituted cyclic or acyclic alkene.

For instance, a hypothetical precursor such as 4-hydroxy-4-propyl-1-heptene-1,7-dicarboxylic acid could, upon ozonolysis followed by an oxidative workup, yield the target compound. Ozonolysis initially forms an ozonide, which upon oxidative workup (e.g., with hydrogen peroxide), cleaves the double bond to form carboxylic acids. libretexts.orglibretexts.org Alternatively, treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) could also achieve this transformation, cleaving the alkene and oxidizing the resulting fragments to carboxylic acids. libretexts.org Tungsten-catalyzed oxidative cleavage with hydrogen peroxide is another method that can convert alkenes to carboxylic acids. researchgate.netnih.gov

| Oxidative Cleavage Method | Reagents | Typical Products from Alkenes |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Carboxylic Acids, Ketones |

| Strong Oxidation | Hot, conc. KMnO₄ | Carboxylic Acids, Ketones |

| Tungsten-Catalyzed Oxidation | H₂WO₄, H₂O₂ | Carboxylic Acids |

Photolytic Degradation Processes Leading to this compound

Photolytic degradation, particularly on photocatalytic surfaces, can induce the cleavage of C-C bonds in alcohols. researchgate.net Tertiary alcohols, when subjected to photocatalysis, for instance on a titanium dioxide (TiO₂) surface under UV irradiation, can undergo degradation. acs.orgnih.gov This process often involves the formation of radical intermediates. For a molecule like this compound, the tertiary alcohol moiety would be the likely site of initial attack. The photocatalytic process could lead to the cleavage of one of the propyl groups or the carbon chains bearing the carboxylic acid functions, resulting in smaller degradation products. While this section describes the degradation of the title compound, it is also plausible that it could be a product of the photolytic degradation of a larger, more complex molecule containing the this compound substructure. The photocatalytic decomposition of aliphatic alcohols can lead to the formation of aldehydes, ketones, and carboxylic acids. researchgate.net

Reactivity Studies and Derivatization Strategies of this compound for Research Applications

The reactivity of this compound is dictated by its two functional groups: the tertiary hydroxyl group and the two carboxylic acid groups. The tertiary alcohol is generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. youtube.comnih.gov This relative inertness allows for selective reactions at the carboxylic acid sites.

For analytical purposes, such as gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar molecules like hydroxy-dicarboxylic acids. colostate.eduresearch-solution.com Esterification of the carboxylic acid groups is a common strategy.

Fischer Esterification: This classic method involves reacting the dicarboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.combyjus.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction towards the formation of the diester. chemguide.co.uk

Alkylation: Other reagents can also be used for esterification. For instance, diazomethane (B1218177) can convert carboxylic acids to their methyl esters, although it is a toxic and explosive reagent. colostate.edu Another approach is the use of alkyl halides in the presence of a base.

For GC-MS analysis, a two-step derivatization is often employed for hydroxy acids. First, the carboxyl groups are esterified, for example, by butylation using BF₃/n-butanol. researchgate.net Subsequently, the hydroxyl group is silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ether. researchgate.net This two-step process ensures that all active hydrogens are replaced, leading to a volatile derivative suitable for GC analysis. colostate.eduresearch-solution.com

| Derivatization Method | Reagent(s) | Functional Group Targeted |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acids |

| Butylation | BF₃/n-butanol | Carboxylic Acids |

| Trimethylsilylation | BSTFA | Hydroxyl Group |

Beyond esterification, the carboxylic acid groups of this compound can undergo a range of other transformations.

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of a triol.

Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid groups into more reactive acid chlorides. These can then be used to form a variety of other derivatives, such as amides or anhydrides.

Decarboxylation: While generally difficult, under specific conditions, dicarboxylic acids can undergo decarboxylation, leading to the loss of one or both carboxyl groups as carbon dioxide.

The tertiary hydroxyl group, being resistant to oxidation, would likely remain intact during these transformations of the carboxylic acid functionalities.

Advanced Analytical Techniques for the Characterization and Quantification of 3 Hydroxy 3 Propylpentanedioic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 3-hydroxy-3-propylpentanedioic acid from other components in a sample. The choice of chromatographic method often depends on the sample matrix and the specific analytical goal, such as purification or quantification.

Gas Chromatography-Flame Photometric Detection (GC-FPD) for Specific Derivatives

While Gas Chromatography-Flame Ionization Detection (GC-FID) is a more common technique for organic compounds, Gas Chromatography-Flame Photometric Detection (GC-FPD) can be adapted for the analysis of specific derivatives of organic acids. measurlabs.comscioninstruments.com For compounds like this compound, derivatization is necessary to increase their volatility for GC analysis. This process converts the non-volatile acid into a more volatile ester or silyl (B83357) derivative. mdpi.com

GC-FPD is particularly sensitive to compounds containing sulfur or phosphorus. Therefore, if a sulfur-containing derivatizing agent were used, this detector would offer high selectivity. The process involves vaporizing the derivatized sample and passing it through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The flame photometric detector then measures the light emitted by the sulfur-containing compounds as they are combusted in a hydrogen-rich flame.

It is important to note that direct analysis of volatile organic compounds in aqueous samples by GC can be challenging due to potential issues with peak shape and retention time stability. nih.gov The addition of a solvent like methanol (B129727) can help mitigate these adverse effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.gov This method is invaluable for confirming the structure of this compound, especially within complex biological or environmental samples. mdpi.comnih.gov

Similar to GC-FPD, the acid must first be derivatized to a volatile form, typically a trimethylsilyl (B98337) (TMS) ester. researchgate.net The derivatized sample is then injected into the GC, where it is separated from other components. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for definitive identification. nih.govjmchemsci.com GC-MS can be used for the quantitative analysis of 3-hydroxy fatty acids through stable isotope dilution methods. nih.gov

A typical GC-MS analysis of organic acids involves several key steps:

Sample Preparation: Extraction of the acid from the sample matrix.

Derivatization: Conversion of the acid to a volatile derivative. mdpi.com

GC Separation: Separation of the derivatized compounds on a capillary column. nih.gov

MS Detection: Ionization and fragmentation of the eluted compounds, followed by mass analysis.

Table 1: GC-MS Parameters for Organic Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5 capillary column (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Injector | PTV in splitless mode | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Oven Temperature Program | Initial temperature followed by a ramp to a final temperature | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis and purification of organic acids like this compound. shimadzu.comsigmaaldrich.com Unlike GC, HPLC does not require the analyte to be volatile, allowing for the direct analysis of the acid in its native form. shimadzu.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. lcms.cz

For organic acids, reversed-phase HPLC is a common approach, often utilizing C18 columns. lcms.cz The mobile phase is typically an aqueous buffer, and the pH is adjusted to control the ionization state of the acid and improve separation. ub.edu Detection is often achieved using a UV detector, as the carboxyl group exhibits absorbance in the short UV wavelength region, typically around 210 nm. shimadzu.com However, this can be challenging due to potential interference from other compounds that also absorb at this wavelength. shimadzu.com

HPLC is not only an analytical tool but also a powerful purification technique. google.comgoogle.com By scaling up the process, it is possible to isolate significant quantities of pure this compound from a mixture.

Table 2: Typical HPLC Conditions for Organic Acid Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent Polaris C18-A) | lcms.cz |

| Mobile Phase | Aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol) | lcms.cz |

| Detection | UV at 210 nm | oiv.int |

| Flow Rate | Typically 0.5 - 1.5 mL/min | ub.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) Applications

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound. waters.com This technique combines the separation power of HPLC with the mass-based identification of MS. Ultra-Performance Liquid Chromatography (UPLC), a more recent development, utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. mdpi.com

LC-MS and UPLC-MS are particularly advantageous for analyzing complex mixtures, as they can often resolve and identify co-eluting compounds that would be indistinguishable by UV detection alone. waters.com The mass spectrometer provides molecular weight information and, in tandem MS (MS/MS) experiments, structural details through fragmentation analysis. researchgate.net These techniques are widely applied in metabolomics to identify and quantify a wide range of metabolites, including organic acids. researchgate.net

Spectroscopic Elucidation Methods

Spectroscopic techniques are essential for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework.

¹H NMR would reveal the number of different types of protons, their chemical environment (indicated by chemical shift), their proximity to other protons (indicated by spin-spin coupling), and the number of protons of each type (indicated by integration).

¹³C NMR would show the number of different types of carbon atoms in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint. For this compound, FTIR is instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) and carboxylic acid (-COOH) moieties.

The infrared spectrum of a carboxylic acid is distinguished by a very broad absorption band for the O-H stretch, which typically appears between 2500 and 3300 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is a result of the strong hydrogen bonding between carboxylic acid dimers. orgchemboulder.com Superimposed on this broad O-H band are the sharper C-H stretching bands. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid functional group results in an intense, sharp peak, generally found in the 1690-1760 cm⁻¹ region. orgchemboulder.comlibretexts.org The presence of the tertiary alcohol's hydroxyl group also contributes to the broad O-H stretching band, typically observed in the 3200-3600 cm⁻¹ range. greenskybio.com Further characteristic absorptions for the carboxylic acid include a C-O stretch between 1210-1320 cm⁻¹ and O-H bending vibrations. orgchemboulder.com

A study combining FTIR and density functional theory (DFT) on various carboxylic acids showed that calculated and experimental spectra have good agreement, confirming the characteristic band shifts upon changes in chemical environment. niscpr.res.in For this compound, the expected FTIR absorption bands would confirm its dicarboxylic acid and tertiary alcohol structure.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid & Alcohol | O–H stretch | 3300 - 2500 | Very broad, strong |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Sharp, strong |

| Alkane | C–H stretch | 3000 - 2850 | Medium to sharp |

| Carboxylic Acid | O–H bend | 1440 - 1395 | Medium |

| Carboxylic Acid | C–O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O–H bend | 950 - 910 | Broad |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. nih.govselectscience.net This precision allows for the calculation of a unique elemental formula, which is critical for identifying unknown compounds or confirming the identity of known ones like this compound.

The molecular formula for this compound is C₈H₁₄O₅. Using HRMS, its exact mass can be determined and compared to the theoretical mass. This technique is particularly valuable in metabolomics and natural product research where novel compounds are often discovered. nih.gov For instance, LC-HRMS combines the separation power of liquid chromatography with the specificity of high-resolution detection, enabling the quantification of target metabolites while also allowing for untargeted screening of hundreds of other compounds in a single run. nih.gov

The high mass accuracy of HRMS significantly reduces ambiguity and increases confidence in compound identification, especially in complex matrices where multiple compounds may have the same nominal mass. selectscience.net

Table 2: Theoretical Exact Masses of this compound Ions

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M-H]⁻ | C₈H₁₃O₅⁻ | 189.07685 |

| [M+H]⁺ | C₈H₁₅O₅⁺ | 191.09140 |

| [M+Na]⁺ | C₈H₁₄O₅Na⁺ | 213.07334 |

| [M+Cl]⁻ | C₈H₁₄O₅Cl⁻ | 225.05350 |

Sample Preparation and Matrix Effects in Research Analysis

The analysis of polar compounds like this compound from complex biological matrices (e.g., urine, plasma, or cell extracts) requires meticulous sample preparation to remove interfering substances. mdpi.comnih.gov The goal of sample preparation is to isolate the analyte of interest and minimize matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix. nih.gov

Common sample preparation techniques for organic acids include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to a plasma or serum sample to precipitate proteins. While effective at removing large molecules, it may not remove other interferences like phospholipids (B1166683).

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can offer a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup. nih.gov For organic acids, anion exchange sorbents are often used to selectively retain the acidic analytes while allowing neutral and basic compounds to be washed away. nih.gov The retained acids can then be eluted with an appropriate solvent.

Matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry, are a significant challenge in LC-MS based bioanalysis. nih.gov These effects can lead to inaccurate quantification and reduced sensitivity. Choosing the right sample preparation method is crucial for minimizing these effects. For example, SPE has been shown to be more effective at removing phospholipids from plasma compared to protein precipitation, resulting in reduced matrix effects. nih.gov In some cases, derivatization of the organic acids is employed to improve chromatographic retention and detection sensitivity, although this adds complexity to the sample preparation workflow. mdpi.commdpi.com

Table 3: Comparison of Sample Preparation Techniques for Organic Acid Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein removal by solvent-induced precipitation. | Simple, fast, inexpensive. | Non-selective, may not remove all interferences, can lead to significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good for removing highly different polarity compounds, provides cleaner extracts than PPT. | Can be labor-intensive, requires volatile and potentially hazardous organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | High selectivity, provides very clean extracts, reduces matrix effects, can concentrate the analyte. nih.gov | More complex and costly than PPT, requires method development. |

Method Validation and Interlaboratory Comparison Studies

For a quantitative analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. orgchemboulder.comselectscience.net Key validation parameters, often defined by guidelines from the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). orgchemboulder.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Method Validation Parameters and Acceptance Criteria for a Bioanalytical LC-MS Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Relationship between concentration and response | Correlation coefficient (r²) ≥ 0.99 nih.gov |

| Accuracy | Closeness to the true value | Mean value within ±15% of the nominal value (±20% at LLOQ) |

| Precision (Repeatability & Intermediate) | Variability of replicate measurements | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Extraction efficiency of the analytical process | Consistent, precise, and reproducible |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision | Signal-to-noise ratio > 10; accuracy and precision criteria met nih.gov |

Beyond single-laboratory validation, interlaboratory comparison studies , also known as proficiency testing, are essential for establishing the reproducibility and transferability of an analytical method. nih.goveuropa.eucompalab.org These studies involve multiple laboratories analyzing the same set of samples to assess the level of agreement in their results. researchgate.netscience.gov Such comparisons are crucial for standardizing biomarker measurements across different research centers and ensuring that data from various studies can be reliably compared and combined. nih.gov

While a specific interlaboratory study for this compound has not been reported, studies on similar biomarkers highlight the importance of this process. For instance, an interlaboratory comparison for the urinary biomarker 3-hydroxypropylmercapturic acid (3-HPMA) among four laboratories found that while within-laboratory variation was low, some consistent biases existed between laboratories, resulting in an average inter-laboratory coefficient of variation of 12.2%. This underscores the need for continued work to harmonize analytical methods to reduce inter-laboratory variability.

Biochemical Transformations and Environmental Fate of 3 Hydroxy 3 Propylpentanedioic Acid

Role as a Metabolite and Degradation Product of Exogenous Compounds in Biological Systems

3-Hydroxy-3-propylpentanedioic acid and its derivatives are recognized as metabolites and degradation products stemming from the breakdown of certain exogenous compounds, particularly cyclohexanedione herbicides. The analysis and identification of these acidic compounds are crucial for understanding the metabolic fate of the parent herbicides in various biological systems.

The herbicides clethodim (B606718) and sethoxydim (B610796) are structurally related compounds used for post-emergence control of grassy weeds. Their metabolic breakdown in plants and animals can lead to derivatives of pentanedioic acid. The dominant metabolic process for clethodim involves oxidation of the sulfur atom to form clethodim sulfoxide (B87167) and, to a lesser extent, clethodim sulfone. epa.govnih.gov Further metabolic transformations can occur, including cleavage of the oxime N-O bond and hydroxylation. nih.gov

In analytical procedures designed to quantify herbicide residues, clethodim and its primary metabolites are often oxidized using alkaline hydrogen peroxide. This process cleaves the hydroxycyclohexenone ring to form 3-[2-(ethylsulfonyl)propyl]pentanedioic acid, which is then methylated for gas chromatography analysis. fao.org A closely related compound, 3-[2-(ethylsulfonyl)propyl]-3-hydroxypentanedioic acid, has also been identified as a product of this analytical oxidation. epa.gov

It is important to note that 3-[2-(ethylsulfonyl)propyl]pentanedioic acid is not only an artifact of analytical methods but also a genuine metabolite found in crops such as spinach, carrot roots, and foliage. fao.org This same dicarboxylic acid can also be produced from the herbicide sethoxydim under similar analytical conditions, which can complicate methods aiming to be specific for clethodim. fao.org The metabolic pathways in ruminants, such as goats, show that clethodim is metabolized into a variety of sulfoxide and sulfone products, which are the precursors to the pentanedioic acid derivatives observed. nih.gov

Table 1: Key Metabolites in the Degradation of Clethodim

| Metabolite Name | Role/Occurrence | Citation |

|---|---|---|

| Clethodim Sulfoxide | Major metabolite in rats, goats, hens, and plants. | nih.govfao.org |

| Clethodim Sulfone | Metabolite in plants, animals, and a product of further oxidation. | epa.govnih.gov |

| 3-[2-(ethylsulfonyl)propyl]pentanedioic acid | Crop metabolite (spinach, carrot) and analytical product from clethodim and sethoxydim. | fao.orgfao.org |

| Imine Sulfoxide | Metabolite found in plants and goats. | nih.gov |

Connections to Endogenous Metabolic Pathways, e.g., Hydroxy Fatty Acid Oxidation

While this compound is identified as a metabolite of synthetic herbicides, the core structure of a 3-hydroxydicarboxylic acid is also relevant to endogenous metabolic pathways in mammals. Specifically, it relates to the metabolism of fatty acids.

3-Hydroxydicarboxylic acids are known to be major urinary metabolites that arise from fatty acid metabolism. nih.gov Their formation involves a two-step process starting with the beta-oxidation of fatty acids within the mitochondria. In cases of incomplete beta-oxidation, 3-hydroxy fatty acid intermediates can accumulate. nih.gov These 3-hydroxy fatty acids can then undergo omega-oxidation, a process that hydroxylates the terminal methyl group of the fatty acid, which is subsequently oxidized to a carboxylic acid. This results in the formation of a 3-hydroxydicarboxylic acid. nih.gov

Disorders of mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (MTP) deficiency, can lead to the accumulation of long-chain 3-hydroxy fatty acids in tissues. nih.gov These accumulating metabolites can have pathological effects, such as uncoupling oxidative phosphorylation in heart mitochondria, which can impair energy homeostasis. nih.gov The study of these endogenous 3-hydroxy acids provides a framework for understanding the potential biological activity of structurally similar xenobiotic metabolites.

Table 2: Overview of Endogenous 3-Hydroxy Fatty Acid Metabolism

| Pathway/Process | Description | Key Intermediates/Products | Citation |

|---|---|---|---|

| Fatty Acid β-Oxidation | Mitochondrial pathway for breaking down fatty acids into acetyl-CoA. | Fatty Acyl-CoA, trans-2-Enoyl-CoA, 3-Hydroxyacyl-CoA | nih.govyoutube.com |

| Incomplete β-Oxidation | Leads to the accumulation of metabolic intermediates. | 3-Hydroxy Fatty Acids | nih.gov |

| Omega (ω)-Oxidation | Microsomal pathway that oxidizes the terminal carbon of fatty acids. | ω-Hydroxy Fatty Acids, Dicarboxylic Acids | unl.edu |

| Combined Pathways | ω-Oxidation of accumulated 3-hydroxy fatty acids. | 3-Hydroxydicarboxylic Acids | nih.gov |

Enzymatic Transformations and Biocatalysis Studies involving Pentanedioic Acid Scaffolds

The pentanedioic acid (glutaric acid) scaffold is a versatile building block in chemical synthesis. The field of biocatalysis, which uses enzymes to perform chemical transformations, offers green and efficient routes for modifying such structures. While specific biocatalytic studies on this compound are not widely documented, research on related dicarboxylic acids demonstrates the potential of this approach.

Enzymes, particularly hydrolases like lipases, are extensively used in organic chemistry for various transformations. nih.gov Lipases have been successfully employed to catalyze polycondensation reactions between dicarboxylic acids and diols to produce polyesters. nih.gov These enzymatic polymerizations can be performed under mild conditions and offer high stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov

The functional groups on this compound—two carboxylic acid groups and a tertiary alcohol—present multiple sites for potential enzymatic modification. For instance, lipases could catalyze esterification reactions at the carboxyl groups, while other enzyme classes might be capable of acting on the hydroxyl group or the alkyl side chain. The growing interest in creating biobased chemicals and polymers suggests that dicarboxylic acid scaffolds derived from both natural and xenobiotic sources are potential substrates for developing novel enzymatic processes. nih.govnih.gov

Table 3: Potential Biocatalytic Applications for Pentanedioic Acid Scaffolds

| Enzyme Class | Type of Reaction | Potential Application | Citation |

|---|---|---|---|

| Hydrolases (e.g., Lipases) | Polycondensation, Esterification | Synthesis of biodegradable polyesters and specialty esters. | nih.gov |

| Oxidoreductases (e.g., Laccases) | Oxidative Polymerization | Creation of functional polymers with novel properties. | nih.gov |

| Lyases | Addition/Elimination Reactions | Introduction or removal of functional groups to modify the scaffold. | nih.gov |

Environmental Degradation Pathways and Persistence in Diverse Ecosystems

The environmental fate of this compound is intrinsically linked to the degradation of the parent herbicides from which it is derived. As a breakdown product, its presence and persistence in ecosystems like soil and water are of environmental interest.

One documented environmental degradation pathway for a related compound is photolysis. The derivative 3-[2-(ethylsulfonyl)propyl]pentanedioic acid is known to be a photolysis product of clethodim. fao.org This indicates that sunlight can play a role in the transformation of clethodim residues on plant surfaces or in shallow water, potentially leading to the formation of this dicarboxylic acid.

As a polar, oxygenated dicarboxylic acid, this compound is expected to be relatively water-soluble. This property would facilitate its transport in soil and aquatic systems. Generally, such small, oxygenated organic acids are susceptible to microbial degradation. Soil microorganisms possess a vast array of enzymes capable of metabolizing diverse organic compounds, and it is plausible that they could utilize this acid as a carbon source, leading to its mineralization. However, specific studies detailing the microbial degradation pathways or the half-life of this compound in various environmental compartments are not extensively available. Its persistence would likely depend on factors such as soil type, temperature, pH, and the composition of the microbial community.

Computational and Theoretical Investigations of 3 Hydroxy 3 Propylpentanedioic Acid

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational chemistry and structural biology, offering profound insights into how a ligand, such as 3-hydroxy-3-propylpentanedioic acid, might interact with biological receptors.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for identifying potential biological targets and understanding the fundamental forces driving the interaction. For this compound, docking studies could be employed to screen a library of known protein structures to identify potential binding partners. The process involves computationally placing the 3D structure of the acid into the binding site of a target protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, given its structural similarity to other dicarboxylic acids, potential targets could include enzymes involved in metabolic pathways or receptors that bind to endogenous diacids. While no specific docking studies on this compound have been reported, studies on similar molecules, such as the binding of dicarboxylic acids to various receptors, have demonstrated the utility of this approach in predicting binding affinities and modes. mdpi.comdtu.dk

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. wikipedia.orgmdpi.comdovepress.com An MD simulation would start with the best-docked pose of this compound within its putative receptor. By simulating the movements of atoms and molecules over a specific period, MD can reveal the stability of the binding, the conformational changes in both the ligand and the receptor upon binding, and the key amino acid residues involved in the interaction. wikipedia.orgnih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent or selective analogs. For example, MD simulations could elucidate the role of the hydroxyl and propyl groups of the acid in the binding pocket, guiding future modifications to enhance its activity.

A hypothetical workflow for these simulations is presented below:

Table 1: Hypothetical Workflow for Molecular Docking and Dynamics Simulations| Step | Description | Tools and Techniques | Expected Outcome |

| 1 | Ligand and Receptor Preparation | Molecular modeling software (e.g., AutoDock, Schrödinger Suite) | Optimized 3D structures of this compound and target receptors. |

| 2 | Molecular Docking | AutoDock, GOLD, Glide | A set of possible binding poses of the ligand in the receptor's active site, ranked by scoring functions. |

| 3 | Selection of Best Pose | Based on scoring and visual inspection of interactions | The most plausible binding mode for further investigation. |

| 4 | Molecular Dynamics Simulation | GROMACS, AMBER, NAMD | A trajectory file showing the movement of the ligand-receptor complex over time. |

| 5 | Analysis of MD Trajectory | Analysis of RMSD, RMSF, hydrogen bonds, and binding free energy calculations | Insights into the stability of the complex, key interactions, and conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of Related Pentanedioic Acid Derivatives

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov These models are instrumental in predicting the activity or properties of new, unsynthesized compounds, thereby accelerating the drug discovery and development process.

While specific QSAR/QSPR studies on this compound derivatives are not available in the current literature, the principles can be readily applied. A hypothetical QSAR study on a series of pentanedioic acid derivatives could be designed to explore how variations in the substituent at the 3-position affect a particular biological activity, such as enzyme inhibition.

Key Steps in a QSAR/QSPR Study:

Data Set Selection: A series of structurally related pentanedioic acid derivatives with measured biological activities or properties would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed activity or property. researchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and size. |

| Topological | Wiener index, Randić index | Atomic connectivity and branching. |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |

A successful QSAR model for pentanedioic acid derivatives could predict the activity of this compound and guide the synthesis of new analogs with improved potency.

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. mdpi.comnih.gov These calculations can provide a deep understanding of the electronic structure, stability, and reactivity of this compound.

Key Applications of Quantum Chemical Calculations:

Geometric Optimization: Determining the most stable 3D conformation of the molecule.

Electronic Properties: Calculating properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Spectroscopic Properties: Predicting spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Table 3: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (e.g., -6.5 eV) | Indicates the ability to donate electrons. |

| LUMO Energy | (e.g., -1.2 eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (e.g., 5.3 eV) | Relates to chemical reactivity and stability. |

| Dipole Moment | (e.g., 3.5 D) | Reflects the overall polarity of the molecule. |

These calculations can provide fundamental insights into the chemical nature of this compound, which can then be used to rationalize its behavior in biological and chemical systems.

In Silico Approaches for Predicting Metabolic Pathways and Degradation Products

Understanding the metabolic fate of a compound is crucial for assessing its potential efficacy and safety. In silico tools can predict the metabolic pathways and potential degradation products of this compound, providing valuable information for further experimental studies. nih.gov

These predictive tools typically rely on databases of known metabolic reactions and algorithms that identify potential sites of metabolism on the molecule. For this compound, these tools could predict transformations such as:

Oxidation: The hydroxyl group or the propyl chain could be sites of oxidation.

Conjugation: The carboxylic acid groups could undergo conjugation reactions, such as glucuronidation or sulfation.

Degradation: The carbon skeleton could be broken down through various metabolic pathways.

Several software programs are available for metabolism prediction, including:

Meteor Nexus: Predicts metabolic transformations based on a comprehensive knowledge base of metabolic reactions.

ADMET Predictor™: A suite of models that predict various ADME (Absorption, Distribution, Metabolism, Excretion) properties, including metabolic pathways.

BioTransformer: A tool for predicting the metabolism of small molecules in various biological systems.

The predictions from these tools can help in identifying potential metabolites that need to be synthesized and tested for their biological activity and toxicity. This proactive approach can save significant time and resources in the drug development process.

Research on Derivatives and Analogs of 3 Hydroxy 3 Propylpentanedioic Acid

Synthesis and Characterization of Novel Structural Analogs

The synthesis of derivatives and analogs of 3-hydroxy-3-propylpentanedioic acid involves versatile and efficient chemical strategies. One prominent method for creating 3-substituted glutaric acids, which are close structural relatives, starts from corresponding aldehydes. This process involves a Knoevenegel condensation followed by a Michael addition to form 2-substituted tetraethyl propane (B168953) tetracarboxylates. These intermediates then undergo acid hydrolysis and decarboxylation in a single step to yield the desired 3-substituted glutaric acids with moderate efficiency. scispace.com This approach is applicable to both aromatic and aliphatic aldehydes, allowing for a diverse range of substituents at the 3-position of the glutaric acid backbone. scispace.com

For instance, the synthesis of 3-aryl-substituted glutaric acids has been achieved by reacting 2-substituted benzaldehydes with diethylmalonate in the presence of a catalytic amount of aluminum chloride (AlCl₃). scispace.com The reaction mixture is stirred at room temperature, and after workup, the desired product is obtained. scispace.com In the case of 3-alkyl glutaric acids, a modified procedure in the Knoevenegel condensation step is sometimes necessary to achieve better yields. scispace.com

Another notable class of analogs includes 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The synthesis of these compounds can be initiated by reacting 4-aminophenol (B1666318) with acrylic acid or its esters. nih.gov For example, the reaction of 4-aminophenol with methyl acrylate (B77674) in 2-propanol yields N-(4-hydroxyphenyl)-β-alanine methyl ester, while reaction with acrylic acid in water produces 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid. nih.gov These intermediates can be further modified to create a library of derivatives with potential biological activities. nih.gov

The characterization of these newly synthesized analogs relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the presence of key functional groups, while mass spectrometry helps in determining the molecular weight of the compounds. scispace.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for elucidating the detailed structure and stereochemistry of the molecules. nih.gov

| Starting Material (Aldehyde) | Key Reaction Steps | Resulting Analog Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Knoevenegel Condensation, Michael Addition, Hydrolysis, Decarboxylation | 3-Aryl-substituted Glutaric Acids | scispace.com |

| Aliphatic Aldehydes | Modified Knoevenegel Condensation, Michael Addition, Hydrolysis, Decarboxylation | 3-Alkyl-substituted Glutaric Acids | scispace.com |

| 4-Aminophenol and Acrylic Acid/Esters | Michael Addition | 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | nih.gov |

Functional Exploration of Modified Pentanedioic Acid Scaffolds in Biochemical Systems

Modifying the pentanedioic acid scaffold can lead to compounds with interesting and potentially useful biological activities. The exploration of these modified structures in biochemical systems is a key area of research aimed at discovering new therapeutic agents.

One example of this functional exploration is the investigation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial candidates. nih.gov A series of these compounds were synthesized and tested for their activity against a panel of multidrug-resistant bacterial and fungal pathogens. nih.gov The results showed that the antimicrobial activity was dependent on the specific substitutions on the core structure. nih.gov For instance, one of the synthesized compounds demonstrated notable activity against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for both. nih.gov This highlights how modifications to the pentanedioic acid-related scaffold can be tuned to achieve specific biological effects.

Another area of functional exploration involves the development of farnesyltransferase (FTase) inhibitors. Pentanedioic acid derivatives have been identified as a novel scaffold for FTase inhibitors through structure-based virtual screening. nih.gov Subsequent chemical modifications of the initial lead compounds and analysis of the structure-activity relationships (SAR) led to the discovery of more potent inhibitors. nih.gov This research demonstrates the potential of the pentanedioic acid scaffold in designing enzyme inhibitors, which are a major class of therapeutic drugs.

The introduction of a hydrophilic hydroxyl group at the β-position of a modified propanoic acid scaffold, a structural feature related to this compound, has also been explored in the context of opioid receptor activity. nih.gov In one study, the incorporation of a β-hydroxylated analog into a cyclic enkephalin peptide resulted in a significant loss of binding affinity for µ and κ opioid receptors and only weak affinity for δ receptors. nih.gov This suggests that the introduction of a hydroxyl group at this position is not well-tolerated for maintaining opioid receptor activity in this particular molecular context. nih.gov

| Scaffold/Analog Type | Biochemical Target/System | Observed Functional Effect | Reference |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Multidrug-resistant bacteria and fungi | Structure-dependent antimicrobial activity | nih.gov |

| Pentanedioic Acid Derivatives | Farnesyltransferase (FTase) | Inhibition of enzyme activity | nih.gov |

| β-Hydroxylated Propanoic Acid Analog in a Cyclic Peptide | Opioid Receptors (µ, κ, δ) | Decreased receptor binding affinity | nih.gov |

Stereochemical Aspects and Enantioselective Synthesis of this compound and its Analogs

The stereochemistry of this compound and its analogs is a critical aspect of their biological activity. The central carbon atom bearing the hydroxyl group is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different, and sometimes opposing, biological effects. Therefore, the ability to synthesize a single enantiomer, a process known as enantioselective synthesis, is highly desirable in drug development.

A notable example of enantioselective synthesis in this class of compounds is the preparation of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov This was achieved using Evans chemistry, a well-established method for stereoselective synthesis. nih.gov The key step involved an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral oxazolidinone. nih.gov This reaction produced the desired intermediates with moderate diastereoselectivity. nih.gov However, the diastereomers were readily separable by silica (B1680970) gel chromatography, allowing for the isolation of the pure stereoisomers. nih.gov

The synthesis of other chiral α-hydroxy acids has been achieved through methods like palladium-catalyzed C(sp³)–H alkylation of lactic acid, assisted by an 8-aminoquinoline (B160924) auxiliary. rsc.org This approach provides a practical route to access a variety of chiral α-hydroxy acids. rsc.org Furthermore, the desymmetrization of meso-anhydrides, such as glutaric anhydrides, using chiral catalysts is another powerful strategy for the enantioselective synthesis of substituted glutaric acids. acs.org

The importance of stereochemistry is underscored by the differential biological activities often observed between enantiomers. For instance, in the context of opioid receptor antagonists, an analog containing a (3S)-methyl group at the β-position of a propanoic acid derivative showed increased antagonist activity at all three opioid receptors, whereas an analog with a (3R)-isopropyl substituent acted as a mixed agonist/antagonist. nih.gov This highlights how subtle changes in stereochemistry can profoundly impact the pharmacological profile of a molecule.

| Compound/Analog | Key Synthetic Strategy | Stereochemical Outcome | Significance | Reference |

|---|---|---|---|---|

| (3S)- and (3R)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid | Evans Aldol Reaction | Separation of diastereomers to yield pure enantiomers | Enables investigation of the biological activity of individual stereoisomers | nih.gov |

| Chiral α-Hydroxy Acids | Palladium-catalyzed C(sp³)–H alkylation | Access to a range of chiral α-hydroxy acids | Provides a general method for synthesizing optically active building blocks | rsc.org |

| Substituted Glutaric Acids | Desymmetrization of meso-anhydrides | Enantioselective production of substituted glutaric acids | Efficient route to chiral diacids for further synthetic applications | acs.org |

Emerging Research Areas and Future Directions for 3 Hydroxy 3 Propylpentanedioic Acid

Development of Green Chemistry Approaches for Synthesis

The synthesis of 3-Hydroxy-3-propylpentanedioic acid is a foundational step for any future research. A primary focus in this area will be the development of environmentally benign synthetic routes. These "green" approaches would prioritize the use of renewable feedstocks, minimize waste generation, and employ catalysts that are non-toxic and efficient. Drawing parallels from the synthesis of similar molecules, biocatalysis and chemocatalysis are promising strategies. For instance, engineered microorganisms could potentially be developed to produce the target molecule from simple sugars or glycerol, mirroring the microbial production of 3-hydroxypropionic acid. nih.gov Alternatively, chemo-catalytic routes could involve aldol (B89426) condensation reactions or Grignard additions to a pentanedioic acid derivative, followed by selective hydroxylation. The challenge will lie in achieving high yields and stereoselectivity under mild reaction conditions.

Advanced Spectroscopic and Omics-based Analytical Platforms

To study a novel compound effectively, robust analytical methods are paramount. The development of advanced analytical platforms will be crucial for the detection, quantification, and structural elucidation of this compound in various matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) will be essential for its identification and for studying its metabolic fate in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information. Furthermore, "omics" technologies, such as metabolomics, could be employed to identify and quantify the compound in complex biological samples, shedding light on its potential endogenous production or its impact on metabolic pathways.

Mechanistic Enzymology of Hydroxylases and Carboxylases Acting on Related Substrates

Understanding the potential biological roles of this compound necessitates an investigation into the enzymes that might interact with it. Research into hydroxylases and carboxylases that act on structurally similar substrates, such as other dicarboxylic acids or hydroxylated fatty acids, will provide valuable insights. By studying the substrate specificity and reaction mechanisms of these enzymes, researchers can predict which enzymes might be responsible for the biosynthesis or degradation of this compound. This knowledge is fundamental for understanding its potential role in cellular metabolism and for engineering biosynthetic pathways for its production.

Exploration of its Role in Bioremediation or Environmental Monitoring

Given the presence of both hydroxyl and carboxylic acid functional groups, this compound could possess properties that make it relevant for environmental applications. Its potential as a biodegradable chelating agent for heavy metals could be explored. Furthermore, if the compound is found to be a metabolite of specific microorganisms that degrade pollutants, it could serve as a biomarker for environmental monitoring, indicating the presence and activity of these beneficial microbes. Research in this area would involve studying the interaction of the compound with environmental contaminants and its production or degradation by microbial communities in contaminated sites.

Application as a Precursor in Specialized Organic Synthesis

The unique trifunctional nature of this compound—possessing a tertiary alcohol and two carboxylic acid groups—makes it an attractive building block for specialized organic synthesis. It could serve as a precursor for the synthesis of complex molecules, including novel polymers, cross-linking agents, or chiral ligands for asymmetric catalysis. The development of synthetic methodologies to selectively modify its functional groups will be key to unlocking its potential in this area. For example, the diacid functionality could be used to create novel polyesters or polyamides with unique properties conferred by the hydroxyl group.

Q & A

Q. What are the standard protocols for synthesizing 3-Hydroxy-3-propylpentanedioic acid, and how can its purity be validated?

Methodological Answer: Synthesis typically involves esterification or condensation reactions. For structurally similar hydroxy acids (e.g., 3-hydroxy-2-methylpentanoic acid), acid-catalyzed esterification or enzymatic methods are employed . Purity validation requires a combination of:

- High-Performance Liquid Chromatography (HPLC) for quantifying impurities (<0.5% threshold).

- Nuclear Magnetic Resonance (NMR) to confirm the presence of hydroxyl and propyl groups (e.g., δ 1.2–1.6 ppm for propyl protons).

- Mass Spectrometry (MS) to verify molecular weight (e.g., [M+H]⁺ peak at 190.2 g/mol). Cross-validation using these techniques minimizes false positives .

Q. What analytical techniques are optimal for distinguishing stereoisomers of this compound?

Methodological Answer: Chiral separation methods include:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar mobile phases (e.g., hexane:isopropanol 90:10).

- Capillary Electrophoresis (CE) using cyclodextrin additives to exploit stereoselective interactions.

- X-ray Crystallography for absolute configuration determination, particularly when co-crystallized with chiral resolving agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Variability in experimental models (e.g., cell lines vs. in vivo systems).

- Differences in enantiomeric purity (e.g., racemic mixtures vs. isolated stereoisomers).

To address these: - Conduct systematic meta-analyses comparing studies under standardized conditions (pH, temperature, solvent systems).

- Use isotope-labeled analogs (e.g., ¹³C-labeled propyl groups) to track metabolic pathways and confirm activity mechanisms .

Q. What strategies mitigate challenges in studying the compound’s solubility for in vivo applications?

Methodological Answer:

- Co-solvent systems : Use biocompatible solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug design : Modify the carboxylic acid group to ester prodrugs (e.g., methyl esters), which hydrolyze in physiological conditions.

- Structural analogs : Compare with derivatives like 3-decyl-3-hydroxypentanedioic acid to identify solubility-structure relationships .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., dehydrogenases)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with active sites (e.g., NAD⁺-dependent enzymes).

- Molecular Dynamics (MD) Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories to validate docking results .

Q. What experimental designs optimize the study of the compound’s metabolic pathways in mammalian systems?

Methodological Answer:

- Isotope Tracing : Administer ¹³C-labeled compound and track metabolites via LC-MS/MS.

- Gene Knockdown Models : Use CRISPR/Cas9 to silence candidate enzymes (e.g., hydroxyacid dehydrogenases) and observe metabolic disruptions.

- Tissue-Specific Profiling : Compare liver, kidney, and plasma samples to identify organ-specific metabolism .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data across laboratories?

Methodological Answer:

Q. What statistical approaches validate hypotheses about the compound’s role in metabolic disorders?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.